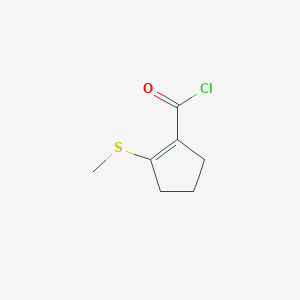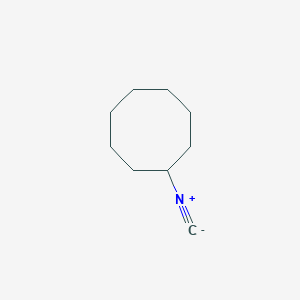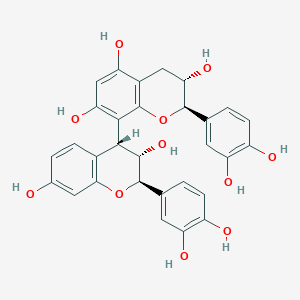![molecular formula C12H20O B13799029 Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)- CAS No. 67662-97-9](/img/structure/B13799029.png)
Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the molecular formula C12H20O. It is a bicyclic compound featuring a bicyclo[2.2.2]octane core with an isopropyl group at the 6-position and an aldehyde functional group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropyl group: This step involves the alkylation of the bicyclo[2.2.2]octane core using isopropyl halides under basic conditions.
Introduction of the aldehyde group: The final step involves the oxidation of a suitable precursor, such as a primary alcohol, to form the aldehyde group at the 2-position
Industrial Production Methods
Industrial production methods for 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, such as halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: 6-isopropylbicyclo[2.2.2]octane-2-carboxylic acid
Reduction: 6-isopropylbicyclo[2.2.2]octane-2-methanol
Substitution: Halogenated derivatives of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde
Wissenschaftliche Forschungsanwendungen
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Wirkmechanismus
The mechanism of action of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylbicyclo[2.2.2]octane-2-carbaldehyde
- 6-Ethylbicyclo[2.2.2]octane-2-carbaldehyde
- 6-Propylbicyclo[2.2.2]octane-2-carbaldehyde
Uniqueness
6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl, ethyl, or propyl analogs .
Eigenschaften
CAS-Nummer |
67662-97-9 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
6-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-8(2)12-6-9-3-4-11(12)10(5-9)7-13/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
HKKOMSBKTRIPJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC2CCC1C(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
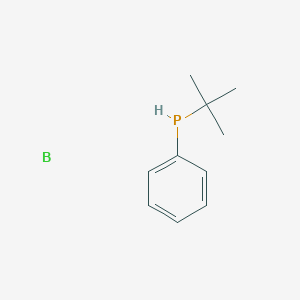
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
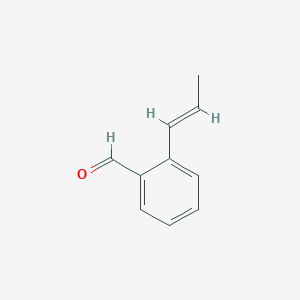
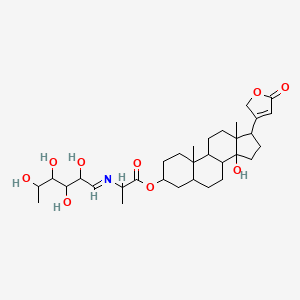
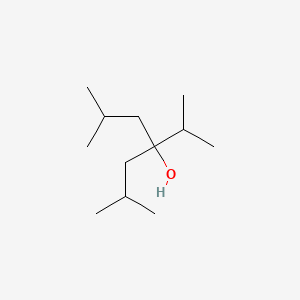
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
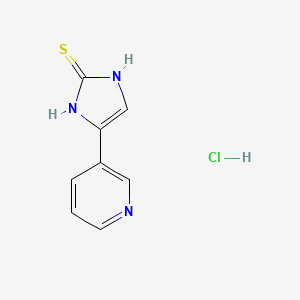
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
